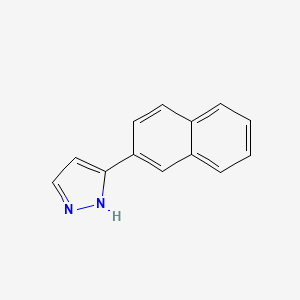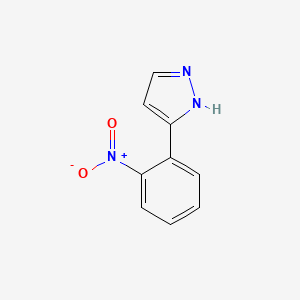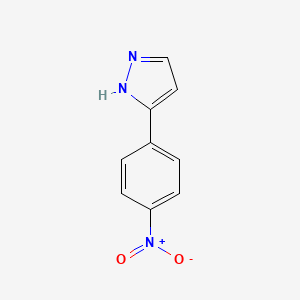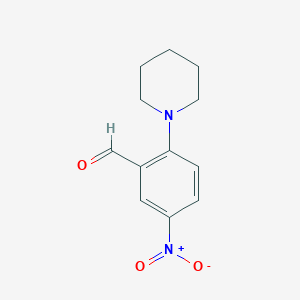
4-Pyridin-3-yl-benzoesäure
Übersicht
Beschreibung
4-Pyridin-3-yl-benzoic acid is an organic compound with the molecular formula C12H9NO2. It is characterized by a pyridine ring attached to a benzoic acid moiety. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
4-Pyridin-3-yl-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Research explores its potential as a therapeutic agent due to its interaction with specific molecular targets.
Wirkmechanismus
Target of Action
The primary target of 4-Pyridin-3-yl-benzoic acid is the Serine/threonine-protein kinase Sgk1 in humans . This protein kinase plays a crucial role in the regulation of a wide variety of ion channels, membrane transporters, cellular enzymes, transcription factors, and neuronal excitability .
Mode of Action
It is known that the compound interacts with its target, the serine/threonine-protein kinase sgk1, in a specific manner . The details of this interaction and the resulting changes in the target protein’s function are still under investigation.
Biochemical Pathways
Given its interaction with the serine/threonine-protein kinase sgk1, it is likely that the compound affects pathways regulated by this kinase . The downstream effects of these pathway alterations are subject to ongoing research.
Result of Action
Given its interaction with the Serine/threonine-protein kinase Sgk1, it is likely that the compound induces changes in the function of this kinase, which could have wide-ranging effects on cellular processes .
Biochemische Analyse
Biochemical Properties
4-Pyridin-3-yl-benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme CYP199A4, where the nitrogen of 4-Pyridin-3-yl-benzoic acid coordinates to the heme group of the enzyme . This interaction suggests that 4-Pyridin-3-yl-benzoic acid may act as an inhibitor or modulator of enzyme activity. Additionally, it has been observed to interact with metal-organic frameworks (MOFs), indicating its potential use in biochemical applications involving metal coordination .
Cellular Effects
The effects of 4-Pyridin-3-yl-benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Pyridin-3-yl-benzoic acid has been shown to affect the activity of serine/threonine-protein kinase Sgk1, which plays a role in regulating ion channels, membrane transporters, and cellular enzymes . This modulation can lead to changes in cellular excitability, growth, and survival.
Molecular Mechanism
At the molecular level, 4-Pyridin-3-yl-benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the heme group of CYP199A4, altering the enzyme’s activity . Additionally, it may act as an inhibitor or activator of other enzymes by interacting with their active sites or allosteric sites. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pyridin-3-yl-benzoic acid can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 4-Pyridin-3-yl-benzoic acid can undergo degradation under certain conditions, which may influence its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Pyridin-3-yl-benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage threshold is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
4-Pyridin-3-yl-benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as CYP199A4, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, 4-Pyridin-3-yl-benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Pyridin-3-yl-benzoic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Pyridin-3-yl-benzoic acid can be synthesized through several methods. One common approach involves the reaction between benzoic acid and 3-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{4-Pyridin-3-yl-benzoic acid} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of 4-Pyridin-3-yl-benzoic acid often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, palladium-catalyzed cross-coupling reactions are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyridin-3-yl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
- 3-(Pyridin-4-yl)benzoic acid
- 4-(Pyridin-4-yl)benzoic acid
- 3-(2-Chloropyridin-4-yl)benzoic acid
Comparison: 4-Pyridin-3-yl-benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
4-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUKEVKPDRXPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363918 | |
| Record name | 4-Pyridin-3-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-75-5 | |
| Record name | 4-Pyridin-3-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridin-3-ylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-Pyridin-3-yl-benzoic acid in the formation of coordination polymers?
A1: 4-Pyridin-3-yl-benzoic acid (4,3-Hpybz) acts as a versatile building block in the synthesis of coordination polymers. Its structure, featuring both a carboxylic acid group and a pyridine nitrogen, allows it to act as a multidentate ligand, coordinating to metal ions through different binding sites. This versatility enables the creation of diverse network topologies. For example, in the compound [Co2(μ-H2O)(4,3-pybz)4]n, 4,3-Hpybz serves as both a two-connected spacer and a three-connected node, contributing to the formation of a 3D (3,6)-connected coordination framework []. Similarly, in another study, it bridges {Er2} and {Cu2} units to construct a 1D chain, further developing into a 3D supramolecular network through hydrogen bonding and π-π stacking interactions [].
Q2: How does the unsymmetrical nature of 4-Pyridin-3-yl-benzoic acid influence the resulting crystal structures?
A2: The unsymmetrical nature of 4,3-Hpybz, stemming from the different positions of the carboxylic acid and pyridine groups on the benzene ring, introduces a degree of asymmetry into the coordination polymers it forms. This can lead to the formation of unique crystal structures with varying dimensionalities and network topologies [, ]. The specific arrangement of the ligands around the metal centers, influenced by the ligand's asymmetry, contributes to the overall structural diversity observed in these materials.
Q3: What analytical techniques are commonly employed to characterize coordination polymers incorporating 4-Pyridin-3-yl-benzoic acid?
A3: Researchers utilize a combination of techniques to characterize coordination polymers containing 4,3-Hpybz. These include:
- Single Crystal X-ray Diffraction: This technique provides detailed information about the crystal structure, bond lengths, and angles within the coordination polymer [, ].
- Infrared Spectroscopy (IR): IR spectroscopy helps identify the presence of specific functional groups within the ligand and provides insights into the coordination modes of 4,3-Hpybz to the metal ions [, ].
- Elemental Analysis: This technique confirms the elemental composition of the synthesized coordination polymer, ensuring it aligns with the expected stoichiometry [, ].
- Thermogravimetric Analysis (TGA): TGA analyzes the thermal stability of the coordination polymer by monitoring its weight loss as a function of temperature, offering insights into its decomposition behavior [, ].
Q4: Beyond structural characterization, have any other properties of 4-Pyridin-3-yl-benzoic acid-based coordination polymers been investigated?
A4: Yes, researchers have explored other properties, including:
- Magnetic Properties: The presence of paramagnetic metal ions, like Cobalt(II) in [Co2(μ-H2O)(4,3-pybz)4]n, allows for the investigation of magnetic susceptibility as a function of temperature, providing insights into the magnetic ordering and interactions within the material [].
- Luminescent Properties: Some coordination polymers containing 4,3-Hpybz, like the Lead(II) complex [Pb(4,3-pybz)2]n, exhibit weak photoluminescence at room temperature, suggesting potential applications in sensing or light-emitting devices [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)



